molecular formula C8H9Cl2NO B169556 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol CAS No. 19062-16-9

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Cat. No.: B169556
CAS No.: 19062-16-9
M. Wt: 206.07 g/mol
InChI Key: QGRKTIWYKAIGEL-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a chemical building block of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 2,6-dichlorophenyl moiety are known to be significant in drug discovery efforts . For instance, this structural motif is found in molecules like the capsid-binding antiviral agent pocapavir, which has been investigated for its potent activity against enteroviruses and polioviruses . The amino alcohol functional group in this compound provides versatile handles for further synthetic modification, making it a valuable intermediate for developing novel bioactive molecules or for use in pharmacological studies. This product is intended for research and further manufacturing purposes and is not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(2,6-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRKTIWYKAIGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CN)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Relevant Chemical Classes and Scaffolds

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol belongs to the chemical class of amino alcohols. This classification is defined by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to an aliphatic carbon chain. The "1-ol" designation indicates the hydroxyl group is on the first carbon of the ethane (B1197151) chain, while the "2-amino" signifies the amino group is on the second carbon.

The core structure is further characterized by a 2,6-dichlorophenyl group, a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 6. This halogenated aromatic moiety significantly influences the compound's chemical properties, including its reactivity and potential biological activity. The presence of the dichlorophenyl group is a key feature that enhances its interaction with biological targets.

The ethanolamine (B43304) backbone is a common scaffold in many biologically active compounds. The specific arrangement of the amino and hydroxyl groups in this compound makes it a valuable chiral building block in asymmetric synthesis.

Table 1: Key Structural Features

FeatureDescription
Backbone Ethanolamine
Aromatic Group 2,6-Dichlorophenyl
Functional Groups Primary Amine (-NH2), Primary Alcohol (-OH)
Chirality Chiral center at the carbon bearing the hydroxyl group

Overview of Its Emergence and Interest in Synthetic Organic Chemistry

The interest in 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol within synthetic organic chemistry stems primarily from its role as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be further functionalized, makes it a versatile precursor.

Several synthetic routes to this compound have been developed. A common and direct method is the reductive amination of 1-(2,6-dichlorophenyl)ethan-1-one. This process involves the reduction of the ketone precursor in the presence of an ammonia (B1221849) source. Optimization of this reaction using sodium borohydride (B1222165) in methanol (B129727) has been reported to achieve high yields.

Another synthetic approach involves the use of Grignard reagents to construct the ethanolamine (B43304) framework. Additionally, syntheses starting from 2,6-dichlorobenzaldehyde (B137635) via reductive amination with an appropriate aminoethanol derivative have been described. evitachem.com The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.

Summary of Key Research Foci and Methodological Approaches

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, a 1,2-amino alcohol, the most logical disconnection is across the carbon-nitrogen and carbon-oxygen bonds.

A primary retrosynthetic disconnection of the target molecule reveals a key precursor, 2-amino-1-(2,6-dichlorophenyl)ethanone. This disconnection simplifies the synthesis to the formation of the amino group and the reduction of the ketone. This ketone precursor can be further disconnected to 2,6-dichloroacetophenone, a readily available starting material. This approach is advantageous as it allows for the introduction of chirality at a later stage, either through asymmetric reduction of the ketone or resolution of the resulting racemic amino alcohol.

Another strategic disconnection involves a two-group disconnection, a powerful strategy where two functional groups are disconnected simultaneously. In this case, the 1,2-amino alcohol functionality can be traced back to an epoxide, specifically 2-(2,6-dichlorophenyl)oxirane, and an amine source. This pathway offers a different approach to stereocontrol, as the stereochemistry of the epoxide can be controlled, leading to a diastereoselective ring-opening reaction.

Enantioselective Synthesis Pathways

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic routes to produce a single enantiomer of this compound is of paramount importance.

Asymmetric Reduction of Ketone Precursors

A prominent method for establishing the chiral center in this compound is the asymmetric reduction of the prochiral ketone, 2-amino-1-(2,6-dichlorophenyl)ethanone. This transformation can be achieved using various chiral reducing agents or catalyst systems.

One effective method involves the use of (-)-bornan-2-exo-yloxyaluminium dichloride as a chiral reducing agent. rsc.org This reagent has been successfully employed in the asymmetric reduction of α-amino ketones, leading to the corresponding amino alcohols with high enantiomeric excess. rsc.org The stereochemical outcome is dictated by the formation of a six-membered cyclic transition state. rsc.org

Transition-metal catalysts, such as ruthenium-BINAP complexes, are also highly effective for asymmetric hydrogenation. These reactions are often carried out in biphasic systems to enhance enantioselectivity, with key parameters including the ligand-to-metal ratio, substrate concentration, and agitation speed influencing the outcome.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed.

For the synthesis of this compound, a chiral auxiliary can be attached to the amine precursor. For instance, (R)- or (S)-α-methylbenzylamine can be condensed with 1-(2,6-dichlorophenyl)ethan-1-one to form a chiral enamine. Subsequent catalytic hydrogenation of this enamine intermediate, for example using a RuCl(S,S)-Ts-DPEN catalyst, can achieve high enantiomeric excess (>98% ee). The chiral auxiliary is then cleaved to yield the desired enantiomerically pure amino alcohol. Camphorsultam is another effective chiral auxiliary that has been used in various asymmetric transformations. wikipedia.org

Enantioselective Amination Reactions

Enantioselective amination reactions offer a direct approach to installing the chiral amine functionality. While specific examples for this compound are not extensively documented in the provided search results, the principles of this methodology are relevant. Palladium-catalyzed allylic C-H amination is a powerful tool for creating C-N bonds stereoselectively. nih.gov This method could potentially be adapted for the synthesis of the target molecule by starting with a suitable homoallylic alcohol precursor derived from 2,6-dichlorobenzaldehyde (B137635).

Biocatalytic Routes for Chiral Resolution or Asymmetric Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. For the synthesis of chiral amino alcohols, enzymes like alcohol dehydrogenases (ADHs) and transaminases are particularly useful. nih.govnih.gov

Asymmetric Reduction: Secondary alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of the ketone precursor, 2-amino-1-(2,6-dichlorophenyl)ethanone. nih.gov Specific mutants of ADHs have been developed to exhibit high enantioselectivity for the reduction of various haloacetophenones, yielding optically active 2-halo-1-arylethanols. nih.gov This approach is attractive due to its environmental friendliness and high selectivity. nih.gov

Dynamic Kinetic Resolution: Transaminases can be employed in a dynamic kinetic resolution (DKR) process. nih.gov This method starts with a racemic mixture of the amino alcohol. One enantiomer is selectively aminated by the transaminase, while the other enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure amine. This has been successfully applied to the synthesis of β-branched aromatic α-amino acids. nih.gov

Diastereoselective Synthesis Approaches

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. While this compound has only one stereocenter, diastereoselective methods become important when it is used as a building block in the synthesis of more complex molecules with additional chiral centers.

One strategy involves the use of substrate-controlled diastereoselective reactions. For example, if a chiral center is already present in the starting material, it can influence the stereochemical outcome of subsequent reactions. Palladium-catalyzed allylic C-H amination of chiral homoallylic N-tosyl carbamates has been shown to proceed with high diastereoselectivity, yielding syn-1,2-amino alcohols. nih.gov This demonstrates how the stereochemistry of a starting material can direct the formation of a new stereocenter.

Multicomponent reactions, such as the Ugi reaction, can also be employed to generate multiple stereocenters in a single step with high diastereoselectivity. semanticscholar.org Although not directly applied to the synthesis of the target compound itself in the provided results, this highlights a powerful strategy for constructing complex molecules containing the 2-amino-1-phenylethanol (B123470) scaffold.

An in-depth examination of the synthetic methodologies for producing this compound reveals a focus on enhancing efficiency, purity, and environmental sustainability. Researchers have explored various strategies to optimize reaction conditions, apply green chemistry principles, and develop scalable protocols suitable for research applications.

Chemical Transformations and Derivatization of 2 Amino 1 2,6 Dichlorophenyl Ethan 1 Ol

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-amino-1-(2,6-dichlorophenyl)ethan-1-ol is a key site for nucleophilic reactions, enabling the formation of a wide array of derivatives through reactions such as amidation, sulfonamidation, alkylation, and acylation.

The primary amine can readily react with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for creating compounds with a variety of biological activities.

The synthesis of amide derivatives is typically achieved by reacting the amine with a substituted acid group (-COOH) or its activated form. sphinxsai.com For instance, the reaction of 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetyl chloride with various sulfonamide derivatives has been reported to yield the corresponding amide-sulfonamide conjugates. nih.govresearchgate.net This highlights the general reactivity of an amine group in the presence of a dichlorophenyl moiety towards acylation. While direct examples for this compound are not prevalent in readily available literature, the principles of amidation are well-established. The reaction generally proceeds by nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent.

Sulfonamide synthesis follows a similar mechanistic pathway, with the amine attacking the electrophilic sulfur atom of a sulfonyl chloride. The synthesis of sulfonamides from amino acids is a well-established field, often involving the reaction of an amino acid with a sulfonyl chloride under basic conditions. cihanuniversity.edu.iq These methods can be extrapolated to this compound, where the primary amine would serve as the nucleophile.

Table 1: Representative Amidation and Sulfonamidation Reactions
Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundAcyl Chloride (R-COCl)N-Acyl derivative (Amide)Aprotic solvent, often with a base (e.g., triethylamine, pyridine) to neutralize HCl byproduct.
This compoundSulfonyl Chloride (R-SO₂Cl)N-Sulfonyl derivative (Sulfonamide)Aprotic solvent, with a base (e.g., pyridine) to scavenge HCl.

N-alkylation of the primary amine introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. Traditional methods often employ alkyl halides, but these can lead to over-alkylation, producing mixtures of secondary and tertiary amines. thieme-connect.de More controlled methods, such as reductive amination or the use of "hydrogen-borrowing" catalysis with alcohols, have been developed for selective mono-N-alkylation. beilstein-journals.orgnih.gov For amino alcohols, direct N-alkylation with alcohols catalyzed by ruthenium complexes under mild conditions has been reported for aromatic amines. nih.gov

N-acylation, as discussed in the amidation section, is a common transformation. The use of acylating agents like acyl chlorides or anhydrides in the presence of a base is a standard procedure. googleapis.comnih.gov For amino alcohols, selective N-acylation over O-acylation can be achieved by careful selection of reaction conditions. For example, using mixed anhydrides generated from an organic acid and a sulfonyl chloride can favor N-acylation. google.com

Table 2: N-Alkylation and Acylation Methods
Reaction TypeReagentsCatalyst/ConditionsProduct
N-AlkylationAlcohol (R-OH)Ruthenium complex, base (e.g., KOtBu), toluene, 25-70°CN-Alkyl-2-amino-1-(2,6-dichlorophenyl)ethan-1-ol
N-AcylationAcyl chloride (R-COCl)Triethylamine, methylene (B1212753) chloride, 20-25°CN-Acyl-2-amino-1-(2,6-dichlorophenyl)ethan-1-ol
N-AcylationAcid Anhydride ((RCO)₂O)Pyridine, room temperatureN-Acyl-2-amino-1-(2,6-dichlorophenyl)ethan-1-ol

The proximate amino and hydroxyl groups of this compound allow for the formation of five-membered heterocyclic rings, such as oxazolidinones and imidazolidinones. These scaffolds are present in numerous biologically active compounds.

Oxazolidinones can be synthesized by reacting the amino alcohol with a phosgene (B1210022) equivalent, such as carbonyldiimidazole (CDI) or triphosgene. This reaction involves the sequential reaction of both the amine and hydroxyl groups with the carbonyl source to form the cyclic carbamate. Solid-phase synthesis methods have also been developed for creating oxazolidinone libraries, which often involve the cyclization of an amino alcohol using a phosgene equivalent. google.com

Imidazolidinones are typically formed from 1,2-diamines. However, they can also be synthesized from 1,2-amino alcohols through multi-step procedures. One approach involves the reaction of an amino alcohol with urea (B33335) or an isocyanate. For instance, N-allylureas, formed from the addition of an amine to an isocyanate, can undergo palladium-catalyzed cyclization to form imidazolidin-2-ones. organic-chemistry.org Another method involves the reaction of N-(2,2-dialkoxyethyl) ureas with nucleophiles in an acid-catalyzed reaction to form 4-substituted imidazolidin-2-ones. nih.gov The synthesis of imidazolidinones can also be achieved through the reaction of 1,2-diamines with cyclic carbonates. mdpi.com

Table 3: Synthesis of Cyclic Derivatives
Target DerivativeReagentsGeneral Conditions
OxazolidinonePhosgene equivalent (e.g., CDI, triphosgene)Aprotic solvent (e.g., THF, CH₂Cl₂), often with a base.
ImidazolidinoneUrea, Isocyanate, or other carbonyl sourcesMulti-step synthesis, often involving metal catalysts (e.g., Pd, Ni, Ag) or acidic conditions. organic-chemistry.orgnih.govmdpi.com

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group of this compound can undergo esterification, etherification, and oxidation reactions. A key challenge in these transformations is achieving chemoselectivity in the presence of the nucleophilic primary amine.

Esterification of the hydroxyl group to form esters can be achieved using acylating agents. To prevent the more nucleophilic amine from reacting (N-acylation), the reaction is often carried out under acidic conditions. In an acidic medium, the amino group is protonated, rendering it non-nucleophilic and allowing the hydroxyl group to be acylated by reagents like acyl chlorides or anhydrides. nih.gov This methodology has been shown to be effective for a range of hydroxyamino acids and amino alcohols. nih.gov

Etherification , to form ethers, can be accomplished through methods like the Williamson ether synthesis. This reaction typically involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. masterorganicchemistry.comyoutube.comyoutube.com For this to be successful with this compound, the amine would likely need to be protected first to prevent it from acting as a competing nucleophile or interfering with the base used to generate the alkoxide.

Table 4: Esterification and Etherification Reactions
Reaction TypeReagentsConditionsKey Consideration
O-EsterificationAcyl chloride or anhydrideAcidic medium (e.g., CF₃COOH)Protonation of the amine group to ensure O-selectivity. nih.gov
O-EtherificationAlkyl halide (R-X), Strong base (e.g., NaH)Anhydrous aprotic solvent (e.g., THF, DMF)Requires N-protection of the primary amine to prevent side reactions.

Oxidation to Ketones: The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-1-(2,6-dichlorophenyl)ethanone. A variety of oxidizing agents can be employed for this transformation. Common reagents include chromium-based oxidants (e.g., PCC, PDC), manganese-based oxidants (e.g., KMnO₄), and milder, more selective methods like Swern or Dess-Martin oxidation. The choice of oxidant is crucial to avoid over-oxidation or side reactions involving the amine. The oxidation of similar 1-phenylethanol (B42297) derivatives to acetophenones is a well-documented transformation.

Oxidation to Carboxylic Acids: The oxidation of the secondary alcohol in this compound to a carboxylic acid, which would result in the formation of an α-amino acid, is a more challenging transformation that typically involves cleavage of the carbon-carbon bond between the hydroxyl-bearing carbon and the aminomethyl group. Direct oxidation of the alcohol to a carboxylic acid while retaining the amine is not a standard reaction. Instead, the synthesis of the corresponding amino acid, 2-amino-2-(2,6-dichlorophenyl)acetic acid, would likely proceed through alternative synthetic routes, for instance, via the Strecker synthesis starting from 2,6-dichlorobenzaldehyde (B137635). A study on the related compound diclofenac, 2-[2-(2,6-dichlorophenyl)amino]phenyl]acetic acid, showed that it can undergo oxidative decarboxylation, indicating the complexity of oxidation reactions in this class of molecules. google.com

Table 5: Oxidation Reactions
Product TypeReagents/MethodsGeneral Conditions
KetonePCC, PDC, Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinaneAnhydrous aprotic solvents (e.g., CH₂Cl₂) at controlled temperatures.
Carboxylic AcidNot a direct conversion. Requires alternative multi-step synthesis.N/A

Formation of Cyclic Acetals and Ketals

The vicinal amino alcohol functionality in this compound allows for the formation of five-membered heterocyclic rings, specifically oxazolidines, which are a class of cyclic acetals or ketals. This reaction typically occurs through the condensation of the amino alcohol with an aldehyde or a ketone, usually under acidic catalysis with the removal of water.

The reaction proceeds via initial formation of an iminium ion from the condensation of the primary amine with the carbonyl compound. This is followed by an intramolecular nucleophilic attack by the adjacent hydroxyl group on the iminium carbon, leading to the formation of the stable five-membered oxazolidine (B1195125) ring.

This transformation is valuable for several reasons:

Protection: The resulting oxazolidine can serve as a protecting group for both the amino and hydroxyl functionalities, allowing for selective reactions at other parts of the molecule, such as the aromatic ring.

Stereochemical Control: When using chiral aldehydes or ketones, or in subsequent reactions, the rigid oxazolidine ring can provide a platform for stereocontrolled synthesis.

Modulation of Properties: The formation of the oxazolidine ring alters the physicochemical properties of the parent molecule, which can be useful in various applications.

A general scheme for this transformation is presented below:

General scheme for oxazolidine formationFigure 1: General reaction scheme for the formation of an oxazolidine from this compound and a generic aldehyde (R-CHO) or ketone (R1R2C=O).

While specific examples for this compound are not extensively documented in readily available literature, this reaction is a fundamental transformation for 1,2-amino alcohols. scirp.orgpsu.edu

Transformations at the Aromatic Ring

The 2,6-dichlorophenyl group presents a unique scaffold for further functionalization through reactions on the aromatic ring itself. The electronic nature of the ring is heavily influenced by the two deactivating, ortho-, para-directing chlorine atoms and the side chain.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the 2,6-dichlorophenyl ring of the title compound is a complex process due to the multiple directing groups. fiveable.meucalgary.calibretexts.orglibretexts.org The available positions for substitution are C3, C4, and C5.

Directing Effects of Chlorine: The two chlorine atoms are deactivating due to their inductive electron-withdrawing effect, making the ring less reactive than benzene (B151609). However, they are ortho- and para-directing due to resonance. pressbooks.publibretexts.org The chlorine at C2 directs incoming electrophiles to the C3 (ortho) and C4 (para) positions. The chlorine at C6 directs to the C5 (ortho) and C4 (para) positions. Thus, both chlorine atoms strongly favor substitution at the C4 position.

Directing Effect of the Side Chain: The -CH(OH)CH₂NH₂ side chain's influence is condition-dependent. Under the strongly acidic conditions often required for EAS reactions like nitration or sulfonation, the primary amino group becomes protonated to form -CH(OH)CH₂NH₃⁺. aakash.ac.in This ammonium (B1175870) group is a powerful deactivating, meta-directing group. It would direct incoming electrophiles to the C3 and C5 positions.

SubstituentPositionElectronic EffectDirecting Influence
ChlorineC2, C6Deactivating (Inductive), o,p-Directing (Resonance)C4 (para), C3, C5 (ortho)
-CH(OH)CH₂NH₃⁺C1Deactivating (Inductive)C3, C5 (meta)
Table 1: Summary of directing effects for electrophilic aromatic substitution on protonated this compound.

Metal-Catalyzed Cross-Coupling Reactions at Chlorine Sites

The chlorine atoms on the aromatic ring can be replaced using transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized and active catalyst systems. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. acs.org For sterically hindered and electron-deficient aryl chlorides like the title compound, highly active catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs), are required to achieve good yields. organic-chemistry.orgresearchgate.netresearchgate.net This method allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the chlorine positions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine. wiley.com Similar to the Suzuki coupling, efficient reaction with aryl chlorides, especially di-ortho-substituted ones, necessitates advanced catalyst systems. nih.govacs.org This transformation is key for synthesizing more complex aniline (B41778) derivatives.

Given the two equivalent chlorine atoms, these reactions could potentially lead to mono- or di-substituted products depending on the stoichiometry of the reagents and reaction conditions. Selective mono-substitution can be challenging but may be achievable under carefully controlled conditions.

Coupling ReactionCoupling PartnerBond FormedPotential Product Fragment
Suzuki-MiyauraR-B(OH)₂C-C2-R-6-chlorophenyl...
Buchwald-HartwigR¹R²NHC-N2-(R¹R²N)-6-chlorophenyl...
SonogashiraR-C≡CHC-C2-(R-C≡C)-6-chlorophenyl...
HeckAlkeneC-C2-(alkenyl)-6-chlorophenyl...
Table 2: Potential metal-catalyzed cross-coupling reactions at the chlorine sites.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. wikipedia.org The presence of a primary amine makes this compound an excellent candidate for isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR). organic-chemistry.orgnih.gov

In a classic Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. thieme-connect.deyoutube.com Here, this compound would serve as the amine component. The reaction would proceed through the initial formation of an imine between the aldehyde and the amino group of our substrate. This is followed by the addition of the isocyanide and the carboxylic acid to yield a complex di-peptide-like structure, with the 1-(2,6-dichlorophenyl)ethanol (B1294600) moiety appended to one of the amide nitrogens.

The hydroxyl group on the side chain remains as a free functional group in the final product, offering a handle for further derivatization. The Ugi reaction is renowned for its ability to rapidly generate large libraries of structurally diverse compounds from readily available starting materials, making it a powerful tool in drug discovery.

Synthesis of Structural Analogs and Isosteres for Chemical Space Exploration

Exploring the chemical space around this compound is crucial for developing new compounds with tailored properties. This can be achieved by synthesizing structural analogs and isosteres. googleapis.com

Structural Analogs are compounds that maintain the same basic scaffold but differ in their substituents. Modifications could include:

Aromatic Ring Substitution: Replacing the chlorine atoms with other halogens (F, Br), alkyl, or alkoxy groups. The positions of the substituents could also be varied (e.g., 2,4-dichloro or 3,5-dichloro analogs).

Side Chain Modification: The amino alcohol side chain can be altered. This includes N-alkylation or N-acylation of the amino group, or oxidation of the secondary alcohol to a ketone.

Homologation: The ethylamine (B1201723) chain could be extended to a propylamine (B44156) or longer chain.

Isosteres are molecules or groups of atoms that have similar physical or chemical properties, often leading to similar biological activities. scripps.eduyoutube.com Isosteric replacement is a common strategy in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties. nih.gov

Functional Group Isosteres: The hydroxyl group could be replaced by its isosteres such as a thiol (-SH), an amine (-NH₂), or a methyl ether (-OCH₃). acs.orgprinceton.edu The primary amine could be replaced with a hydroxylamine (B1172632) (-NHOH).

Ring Isosteres: The 2,6-dichlorophenyl ring can be replaced by other aromatic or heteroaromatic systems that mimic its size and electronic properties. acs.orgdrughunter.comprismbiolab.comnih.govnih.gov Examples include dichloropyridinyl or dichlorothienyl rings. Saturated rings like bicyclo[1.1.1]pentane have also been used as non-classical phenyl ring isosteres to improve properties like solubility. nih.gov

Original GroupPotential Isosteric ReplacementRationale
-OH (hydroxyl)-SH (thiol), -NH₂, -OCH₃Similar size, alters H-bonding capacity
-NH₂ (primary amine)-OH, -CH₃, -NHOHSimilar size, alters basicity and H-bonding
Phenyl ringPyridinyl, Thienyl, PyrimidinylHeteroaromatic bioisosteres
Phenyl ringBicyclo[1.1.1]pentane (BCP)Saturated, non-planar mimic to improve solubility
Table 3: Potential isosteric replacements for key functional groups in this compound.

Computational and Theoretical Studies of 2 Amino 1 2,6 Dichlorophenyl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These theoretical methods can predict molecular geometry, orbital energies, and charge distributions, which together dictate the compound's physical and chemical behavior.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of atoms. For a flexible molecule like 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, which has rotatable bonds, conformational analysis is necessary. This involves exploring different spatial arrangements (conformers) to identify the global energy minimum. For similar molecules, studies have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. For instance, in the related compound 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, the molecular conformation is stabilized by a bifurcated N—H⋯(O,Cl) hydrogen bond researchgate.netnih.gov. Such an interaction between the amino and hydroxyl groups would be a key factor to investigate in the conformational landscape of this compound.

Molecular Orbital Theory (e.g., HOMO-LUMO Gap Analysis)

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. For aromatic and chlorinated compounds, the HOMO is often located on the electron-rich phenyl ring, while the LUMO may be distributed across the ring and the electronegative chlorine atoms. Analysis of these frontier orbitals would provide insight into the regions of the molecule most likely to act as an electron donor or acceptor in chemical reactions.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform. Calculating the partial charges on each atom and generating a Molecular Electrostatic Potential (MEP) map can visualize the charge distribution. MEP maps highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. For this compound, one would expect negative potential around the oxygen, nitrogen, and chlorine atoms, and positive potential near the hydrogen atoms of the amino and hydroxyl groups.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can predict various spectroscopic parameters with a high degree of accuracy. DFT calculations, for example, are widely used to compute the theoretical vibrational (infrared) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. These predicted spectra are powerful tools for interpreting experimental data and confirming the structure of synthesized compounds. For a novel or uncharacterized molecule, comparing theoretically predicted spectra with experimental results is a standard procedure for structural verification.

Reaction Mechanism Elucidation through Computational Modeling

Theoretical modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction coordinate. This provides a detailed understanding of the reaction's feasibility (thermodynamics) and rate (kinetics). For a molecule like this compound, computational studies could model its synthesis, degradation, or metabolic pathways, identifying key intermediates and energy barriers. Such studies are crucial for optimizing reaction conditions and understanding the compound's behavior in a biological system.

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

While quantum mechanics is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations can reveal the dynamic conformational behavior of this compound in different environments, such as in aqueous solution. These simulations also provide detailed insights into how solvent molecules arrange around the solute (solvation) and the energetic contributions of these interactions. This is particularly important for understanding a compound's solubility and how its shape and reactivity are influenced by the solvent.

Molecular Interactions and Mechanistic Research of 2 Amino 1 2,6 Dichlorophenyl Ethan 1 Ol

Supramolecular Interactions in Host-Guest Systems (e.g., with cyclodextrins, crown ethers)

Supramolecular chemistry investigates systems of two or more molecules held together by non-covalent interactions. In the context of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, its distinct structural features—a hydrophobic dichlorophenyl ring and hydrophilic amino and hydroxyl groups—suggest a strong potential for forming host-guest complexes with macrocyclic molecules like cyclodextrins and crown ethers.

While specific experimental studies on the complexation of this compound with these hosts are not extensively documented in publicly available literature, the principles of host-guest chemistry allow for well-founded postulations.

Cyclodextrins: These cyclic oligosaccharides feature a hydrophobic inner cavity and a hydrophilic exterior. The 2,6-dichlorophenyl group of the title compound is suitably sized to fit within the cavity of a cyclodextrin, such as β-cyclodextrin. The primary driving force for this inclusion would be the hydrophobic effect, where the nonpolar aromatic ring is shielded from the aqueous environment.

Crown Ethers: These cyclic polyethers are known for their ability to selectively bind cations. The protonated amino group (-NH3+) of this compound could potentially form hydrogen bonds with the oxygen atoms lining the interior of a crown ether, leading to a stable complex.

The formation of such host-guest complexes can significantly alter the physicochemical properties of the guest molecule, including its solubility and stability.

Non-Covalent Interactions in Crystalline States and Co-Crystals

A study on the related compound, 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol , reveals a rich tapestry of non-covalent interactions that are likely to be present in the crystal structure of the title compound as well. researchgate.netnih.gov In this analogue, the molecular conformation is stabilized by a variety of interactions:

Intramolecular Hydrogen Bonds: A bifurcated hydrogen bond exists where the amine proton interacts with both the hydroxyl oxygen and a chlorine atom, forming stable five- and seven-membered ring motifs. researchgate.netnih.gov

Intermolecular Interactions: The crystal packing is stabilized by a combination of C-H···π, O-H···π, and π–π stacking interactions. researchgate.netnih.gov The π–π interactions occur between the chloro-substituted benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of approximately 3.57 Å. researchgate.netnih.gov

These types of interactions are crucial in determining the polymorphism—the ability of a compound to exist in multiple crystalline forms—and the propensity for co-crystal formation. For instance, studies on another related molecule, 2-((2,6-dichlorophenyl)amino)benzoic acid, have demonstrated its ability to form multiple polymorphs and a cocrystal salt, driven by conformational flexibility and different intermolecular interaction patterns. nih.govsigmaaldrich.com

Enzymatic Biotransformation Pathways and Substrate Recognition

Enzymatic biotransformations offer highly selective and efficient routes for chemical synthesis, often under mild conditions. For this compound, several enzymatic pathways can be envisaged for its synthesis or further modification, focusing on the chemical transformation rather than any biological effect.

The primary routes involve the stereoselective synthesis of this chiral amino alcohol from its prochiral ketone precursor, 2-amino-1-(2,6-dichlorophenyl)ethan-1-one .

Enzymatic Reduction: Alcohol dehydrogenases (ADHs) and carbonyl reductases (CRs) are capable of reducing the ketone group to a hydroxyl group with high enantioselectivity. mdpi.com By selecting an appropriate enzyme, either the (R)- or (S)-enantiomer of this compound can be produced in high enantiomeric excess. mdpi.com

Enzymatic Kinetic Resolution: For a racemic mixture of this compound, lipases can be used to selectively acylate one of the enantiomers. diva-portal.orgmdpi.com This process, known as enzymatic kinetic resolution, results in the separation of the two enantiomers, yielding one as the acylated product and the other as the unreacted alcohol. Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of a single, desired enantiomer. diva-portal.orgresearchgate.net

Substrate recognition by these enzymes is highly specific. The enzyme's active site accommodates the substrate in a precise orientation, facilitating the chemical transformation on one specific enantiomer or leading to the formation of a specific stereoisomer.

Table 2: Potential Enzymatic Transformations

Transformation Enzyme Class Precursor/Substrate Product
Asymmetric Reduction Alcohol Dehydrogenase (ADH) / Carbonyl Reductase (CR) 2-amino-1-(2,6-dichlorophenyl)ethan-1-one (R)- or (S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol
Kinetic Resolution Lipase Racemic this compound One enantiomer acylated, the other unreacted

Ligand-Receptor Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walisongo.ac.id For this compound, docking studies can provide insights into its potential interactions with protein binding sites, viewed from a purely computational and chemical perspective without implying a biological context.

The binding affinity is estimated using scoring functions, which calculate the binding energy. A lower binding energy generally indicates a more stable complex. walisongo.ac.id The interactions of this compound within a hypothetical binding pocket would be governed by its functional groups:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors.

Aromatic Interactions: The dichlorophenyl ring can participate in π–π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues.

Hydrophobic Interactions: The chlorinated aromatic ring contributes to hydrophobic interactions with nonpolar residues.

Computational studies on similar molecules have demonstrated the importance of these interactions in determining binding affinity. nih.govmdpi.com

Table 3: Predicted Ligand-Receptor Interactions and Computational Parameters

Interaction Type Functional Group Involved Potential Interacting Residue Types Computational Parameter
Hydrogen Bond Amino group, Hydroxyl group Asp, Glu, Ser, Thr, Asn, Gln Distance and angle between donor and acceptor atoms
π–π Stacking Dichlorophenyl ring Phe, Tyr, Trp Centroid-to-centroid distance and planarity
Cation-π Dichlorophenyl ring Lys, Arg Distance between cation and aromatic ring centroid
Hydrophobic Dichlorophenyl ring Ala, Val, Leu, Ile Buried surface area

Study of Chiral Recognition Mechanisms in Chemical Systems

Chiral recognition is the process by which a chiral system interacts differently with the two enantiomers of another chiral compound. This is the fundamental principle behind the separation of enantiomers by techniques such as chiral High-Performance Liquid Chromatography (HPLC). nih.gov

For this compound, which possesses a chiral center at the carbon bearing the hydroxyl group, its enantiomers can be separated and recognized by a chiral stationary phase (CSP) in an HPLC column. The most common model for chiral recognition is the three-point interaction model, which posits that at least three simultaneous interactions are required between the chiral selector (the CSP) and one of the enantiomers for effective discrimination.

The interactions responsible for chiral recognition of this amino alcohol would include:

Hydrogen bonding: The amino and hydroxyl groups are key sites for hydrogen bond formation with the CSP.

Dipole-dipole interactions: The C-Cl and C-O bonds introduce dipoles that can interact with polar groups on the CSP.

Steric hindrance: The bulky dichlorophenyl group can create steric clashes with the CSP, and the differential spatial arrangement of this group in the two enantiomers leads to different levels of steric repulsion.

π-π interactions: The aromatic ring can interact with complementary aromatic or electron-deficient systems on the CSP.

The combination of these interactions leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP, with one complex being more stable (and thus retained longer on the column) than the other, allowing for their separation. sigmaaldrich.comchromatographytoday.com

Table 4: Key Interactions in Chiral Recognition of this compound

Interaction Molecular Feature Role in Recognition
Hydrogen Bonding -OH and -NH2 groups Primary attractive forces to polar sites on the CSP.
Steric Repulsion 2,6-dichlorophenyl group Differential steric fit for each enantiomer within the chiral environment of the CSP.

2 Amino 1 2,6 Dichlorophenyl Ethan 1 Ol As a Synthetic Intermediate and Building Block

Application in the Synthesis of Complex Organic Molecules

The 2,6-dichlorophenyl motif, a key feature of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, is incorporated into various complex organic molecules, particularly in the pharmaceutical field. While direct synthesis examples starting from the title compound are not extensively documented in publicly available literature, the use of structurally related precursors highlights the importance of this chemical scaffold.

A pertinent example is the synthesis of LY3154207, a potent and selective positive allosteric modulator of the human dopamine D1 receptor. The synthesis of this complex molecule involves the coupling of 2-(2,6-dichlorophenyl)acetic acid with a chiral tetrahydroisoquinoline (THIQ) intermediate. This underscores the significance of the 2,6-dichlorophenyl moiety in designing molecules with specific pharmacological profiles. Conformational studies of LY3154207 have revealed that it adopts an unusual boat conformation, which is influenced by its substituents nih.gov. The 2,6-dichloro substitution pattern is critical for achieving the desired potency and selectivity of the final molecule.

The presence of the amino and hydroxyl groups in this compound offers multiple reaction sites for elaboration into such complex structures. The amino group can be acylated or alkylated, while the hydroxyl group can be etherified, esterified, or used to direct stereoselective reactions. This dual functionality makes it a versatile starting material for the assembly of intricate molecular frameworks.

Table 1: Examples of Complex Molecules Incorporating the 2,6-Dichlorophenyl Moiety

Compound NameStructural FeatureApplication/SignificanceReference
LY3154207Contains a 2-(2,6-dichlorophenyl)acetyl groupPotent and selective positive allosteric modulator of the dopamine D1 receptor nih.gov
[7-(2,6-dichlorophenyl)-5-methylbenzo nih.govnih.govresearchgate.nettriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amineContains a 7-(2,6-dichlorophenyl) substituentPotent, orally active Src kinase inhibitor with anti-tumor activity nih.govresearchgate.net

Role in the Construction of Chiral Ligands and Catalysts

Chiral 1,2-amino alcohols are a privileged class of compounds used extensively in the synthesis of ligands for asymmetric catalysis researchgate.netnih.govnih.gov. The stereocenters at the carbon atoms bearing the amino and hydroxyl groups can effectively transfer chiral information during a chemical reaction, leading to the preferential formation of one enantiomer of the product.

This compound, being a chiral 1,2-amino alcohol, is an ideal precursor for the synthesis of various types of chiral ligands. One of the most prominent classes of ligands derived from amino alcohols are oxazoline-based ligands, such as phosphino-oxazolines (PHOX) and bis(oxazolines) (BOX). These P,N-ligands are highly effective in a wide range of metal-catalyzed asymmetric reactions nih.gov.

The synthesis of these ligands typically involves the condensation of the amino alcohol with a suitable carboxylic acid derivative or nitrile, followed by cyclization to form the oxazoline ring. The chirality of the resulting ligand is directly derived from the starting amino alcohol. The 2,6-dichlorophenyl group in a ligand derived from the title compound would introduce specific steric and electronic properties that could influence the catalytic activity and enantioselectivity of the corresponding metal complex. For instance, the bulky chlorine atoms can create a well-defined chiral pocket around the metal center, enhancing the facial discrimination of the substrate.

While specific examples of catalysts derived directly from this compound are not prevalent in the literature, the established synthetic routes to chiral ligands from analogous amino alcohols provide a clear blueprint for its potential application in this area.

Table 2: Classes of Chiral Ligands Derivable from Amino Alcohols

Ligand ClassGeneral StructureTypical MetalApplication in Asymmetric Catalysis
Phosphino-oxazolines (PHOX)A phosphine (B1218219) group attached to an oxazoline ringIr, Pd, Ru, CuHydrogenation, hydrosilylation, allylic alkylation
Bis(oxazolines) (BOX)Two oxazoline rings linked by a backboneCu, Zn, Mg, ScDiels-Alder, aldol, Michael additions
Tris(oxazolines) (TRISOX)Three oxazoline rings, often in a tripodal arrangementFe, Cu, ScLewis acid catalysis

Precursor for the Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it a versatile precursor for the synthesis of various heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active compounds.

Oxazolines: As mentioned previously, 1,2-amino alcohols are readily converted to 2-oxazolines. This is typically achieved by acylation of the amino group followed by cyclization, or by direct reaction with carboxylic acids, nitriles, or aldehydes under appropriate conditions. The resulting 4-(2,6-dichlorophenyl)-4,5-dihydro-1,3-oxazole would be a chiral building block in its own right, with the oxazoline ring serving as a protecting group for the carboxylic acid functionality or as a directing group in subsequent transformations.

Morpholines: Morpholine and its derivatives are common structural motifs in medicinal chemistry. This compound can be converted to a substituted morpholine through N-alkylation with a two-carbon unit bearing leaving groups on both ends, such as 1,2-dihaloethane or a protected 2-haloethanol, followed by intramolecular cyclization via O-alkylation. Alternatively, reaction with glyoxal derivatives can lead to the formation of morpholin-2-ones, which can be subsequently reduced researchgate.net.

Thiazolines: Analogous to oxazoline synthesis, reaction of this compound with a thioacylating agent followed by cyclization would yield a thiazoline derivative. Alternatively, conversion of the hydroxyl group to a leaving group and subsequent reaction with a source of sulfur and nitrogen could also lead to thiazoline formation.

Utility in the Formation of Peptidomimetics and Oligomers (purely chemical synthesis)

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability. The incorporation of non-natural building blocks is a key strategy in the design of peptidomimetics. This compound can serve as such a building block. Its amino and hydroxyl groups allow it to be incorporated into a peptide-like backbone through amide and ester linkages. The 2,6-dichlorophenyl group would function as a mimic of an aromatic amino acid side chain, such as that of phenylalanine or tyrosine, but with significantly different steric and electronic properties that could lead to unique binding interactions with biological targets.

In the realm of oligomer synthesis, this compound could be used as a monomer to create novel polymers. For example, through polycondensation reactions involving both the amino and hydroxyl groups, polyesters or polyamides with pendant dichlorophenyl groups could be synthesized. These polymers would be expected to have distinct physical properties due to the bulky and rigid nature of the dichlorophenyl substituent.

Furthermore, the concept of foldamers, which are oligomers that adopt well-defined secondary structures, could be explored. The introduction of the sterically demanding 2,6-dichlorophenyl group at regular intervals along an oligomer chain could enforce a specific conformational preference, leading to the formation of helical or sheet-like structures.

Integration into Supramolecular Architectures and Materials Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound contains several features that can participate in these interactions, making it a promising building block for the construction of supramolecular assemblies and functional materials through crystal engineering.

Hydrogen Bonding: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, allowing for the formation of extensive hydrogen-bonding networks.

π-π Stacking: The electron-deficient 2,6-dichlorophenyl ring can participate in π-π stacking interactions with other aromatic rings.

C-H···π Interactions: The C-H bonds of the ethan-1-ol backbone can interact with the π-system of the dichlorophenyl ring of an adjacent molecule.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with Lewis bases.

A study on the crystal structure of a related compound, 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, revealed the presence of intramolecular N-H···O and N-H···Cl hydrogen bonds, as well as intermolecular C-H···π and π–π interactions, which stabilize the crystal packing nih.govresearchgate.netresearchgate.net. The π–π stacking was observed between the centroids of the chloro-containing benzene (B151609) rings with a distance of 3.5706 Å nih.gov. These observations suggest that this compound would also be capable of forming intricate and stable supramolecular architectures.

By carefully controlling the crystallization conditions or by co-crystallizing with other molecules, it is possible to direct the assembly of this compound into specific crystalline forms with desired properties, such as specific optical or electronic characteristics, for applications in materials science.

Advanced Analytical Techniques for the Research Characterization of 2 Amino 1 2,6 Dichlorophenyl Ethan 1 Ol

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule. For 2-amino-1-(2,6-dichlorophenyl)ethan-1-ol, HRMS provides an accurate mass measurement, which helps to confirm its molecular formula. The exact mass of the neutral molecule is approximately 205.0061 g/mol . echemi.com HRMS can detect various adducts of the molecule, such as [M+H]+, [M+Na]+, and others, each with a specific mass-to-charge ratio (m/z). uni.lu

Beyond confirming the identity of the primary compound, HRMS is instrumental in impurity profiling. By detecting ions with different m/z values, even at very low concentrations, it is possible to identify and quantify potential impurities that may arise during synthesis or degradation. This is critical for ensuring the purity of the compound for research purposes. The high resolving power of HRMS allows for the differentiation between the target compound and impurities with very similar masses.

Table 1: Predicted HRMS Adducts for this compound uni.lu

Adductm/z
[M+H]+206.01340
[M+Na]+227.99534
[M-H]-203.99884
[M+NH4]+223.03994
[M+K]+243.96928
[M+H-H2O]+188.00338
[M+HCOO]-250.00432
[M+CH3COO]-264.01997

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the dichlorophenyl ring, the methine proton attached to the carbon bearing the hydroxyl group, and the methylene (B1212753) protons of the ethylamino group. The chemical shifts and coupling constants of these protons would provide key structural information. For instance, the protons on the dichlorophenyl ring would likely appear as a multiplet in the aromatic region of the spectrum. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. Each non-equivalent carbon atom gives a distinct signal. In this compound, separate signals would be expected for the two carbons of the ethan-1-ol backbone and the six carbons of the dichlorophenyl ring. The chemical shifts are influenced by the attached functional groups; for example, the carbon attached to the hydroxyl group and the carbons bonded to chlorine atoms would have characteristic chemical shifts. docbrown.infochemicalbook.com

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atom in the amino group. This can be useful for studying hydrogen bonding and other intermolecular interactions involving the amino group.

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from 1D NMR and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling between the methine proton and the methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached. This is invaluable for assigning the carbon signals based on the more easily assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. This is particularly important for determining the stereochemistry and conformation of the molecule in solution. By observing NOE cross-peaks, it is possible to deduce the relative orientation of different parts of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Polymorph Characterization

Vibrational spectroscopy techniques, Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretches of the amino group, C-H stretches of the aromatic and aliphatic parts, and C-Cl stretches of the dichlorophenyl group. The position and shape of the O-H and N-H bands can also provide information about hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for characterizing the carbon skeleton and the C-Cl bonds.

Both IR and Raman spectroscopy are valuable tools for identifying different polymorphic forms of the compound. Polymorphs are different crystalline structures of the same compound, which can have different physical properties. The vibrational spectra of different polymorphs will show subtle but measurable differences in the positions and intensities of the peaks.

Chiral Analytical Chromatography (HPLC, SFC, GC) for Enantiomeric Excess and Purity Determination

Since this compound is a chiral compound, it is essential to determine its enantiomeric purity. Chiral chromatography is the primary method for separating and quantifying the individual enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a chiral stationary phase (CSP), is a widely used technique for separating enantiomers. The choice of the CSP and the mobile phase is critical for achieving good separation. azypusa.com

Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and uses less toxic solvents compared to HPLC. chromatographyonline.com It has been shown to be a powerful technique for the separation of enantiomers of various compounds. chromatographyonline.com The use of supercritical CO2 as the main mobile phase component makes it a "greener" alternative. chromatographyonline.com

Gas Chromatography (GC): Chiral GC can also be used for the enantiomeric separation of volatile derivatives of this compound.

These chromatographic techniques are used to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. This is crucial as different enantiomers of a chiral compound can have different biological activities.

Elemental Analysis and Spectroscopic Quantification Methods

The precise characterization and quantification of this compound are fundamental for its application in research. Elemental analysis confirms the empirical formula and purity of a synthesized batch, while spectroscopic quantification methods allow for the determination of its concentration in various solutions.

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure synthesized compound. For organic compounds, this is typically achieved through combustion analysis, a destructive method where the sample is burned in an excess of oxygen. researchgate.net The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the mass fractions of carbon, hydrogen, and nitrogen in the original sample. The percentage of chlorine is often determined by other methods, such as titration after combustion.

The molecular formula for this compound is C₈H₉Cl₂NO. nih.gov Based on its molecular weight of approximately 206.07 g/mol , the theoretical elemental composition can be calculated. nih.gov Experimental values obtained from analytical techniques are typically expected to be within ±0.4% of the theoretical values to confirm the compound's purity and identity. nih.govresearchgate.net

Below is a table detailing the theoretical elemental composition of this compound.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.01896.0846.63%
HydrogenH1.0199.094.41%
ChlorineCl35.45270.9034.41%
NitrogenN14.01114.016.80%
OxygenO16.00116.007.76%
Total 206.08 100.00%

Spectroscopic Quantification Methods

Spectroscopic methods are non-destructive techniques widely used for the quantitative analysis of compounds in solution. These methods rely on the interaction of the compound with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a particularly useful method for quantifying compounds that possess a chromophore—a part of the molecule that absorbs light in the ultraviolet or visible regions of the spectrum. The 2,6-dichlorophenyl ring in this compound acts as a strong chromophore. A related compound, 2,6-Dichlorophenol, exhibits significant absorbance in the UV range, with reported peaks at 205 nm, 278 nm, and 285 nm, confirming the suitability of this technique for phenyl-halogenated structures. researchgate.net

The quantification is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution. libretexts.org The law is expressed as:

A = εlc

Where:

A is the absorbance (unitless).

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the compound at a given wavelength. libretexts.org

l is the path length of the cuvette (typically 1 cm).

c is the concentration of the compound (in mol L⁻¹).

To perform a quantitative analysis, a calibration curve is first generated by measuring the absorbance of several standard solutions of known concentrations. The absorbance of an unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

The table below summarizes the key aspects of spectroscopic quantification for this compound.

Analytical TechniquePrincipleRelevant Structural FeatureApplication Notes
UV-Visible Spectroscopy Beer-Lambert Law. libretexts.org2,6-dichlorophenyl ring (chromophore).The method is ideal for determining the concentration in solutions. Requires establishing a maximum absorbance wavelength (λmax) and creating a standard calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation by chromatography followed by quantification using a UV detector based on the Beer-Lambert Law.2,6-dichlorophenyl ring (chromophore).Allows for the separation of the compound from impurities or other components in a mixture before quantification, providing higher specificity.

Q & A

Q. What are the common synthetic routes for 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, and how do reaction conditions influence yield and purity?

Q. How is the stereochemistry of this compound resolved, and what analytical techniques validate enantiomeric purity?

  • Methodological Answer : Chiral resolution is achieved via diastereomeric salt formation using tartaric acid derivatives. Enantiomeric excess (ee) is quantified using chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10 with 0.1% TFA) or polarimetry. X-ray crystallography (via SHELXL refinement) confirms absolute configuration .

Advanced Research Questions

Q. What experimental strategies address contradictions in NMR data for this compound, particularly regarding proton splitting patterns?

  • Methodological Answer : Apparent contradictions in 1H^1H-NMR (e.g., unexpected coupling constants) often arise from dynamic effects like hydrogen bonding or restricted rotation. Variable-temperature NMR (VT-NMR) in DMSO-d₆ can resolve these by observing coalescence temperatures. For example, broadening of NH₂ signals at 25°C resolves into distinct peaks at −40°C, confirming intramolecular H-bonding .

Q. How can researchers optimize catalytic asymmetric synthesis to improve enantioselectivity for this compound?

  • Methodological Answer : Transition-metal catalysts (e.g., Ru-BINAP complexes) in biphasic systems (water/toluene) enhance enantioselectivity. Key parameters include ligand-to-metal ratio (1:1.2), substrate concentration (0.1 M), and agitation speed (800 rpm). Screening additives like TBAB (tetrabutylammonium bromide) improves phase transfer, achieving ee >95% .

Q. What advanced spectroscopic methods differentiate between polymorphic forms of this compound, and how do these forms impact bioavailability in preclinical studies?

  • Methodological Answer : Polymorph characterization employs PXRD, DSC, and solid-state NMR. Form I (monoclinic) shows higher solubility (23 mg/mL in PBS) than Form II (triclinic, 15 mg/mL). Bioavailability studies in murine models correlate Form I with 1.8× higher AUC (area under the curve) due to improved dissolution kinetics .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational (DFT) predictions and empirical data for the compound’s dipole moment?

  • Methodological Answer : Discrepancies often arise from solvent effects omitted in gas-phase DFT models. Recalculate using a COSMO solvation model (e.g., water as solvent) and validate with dielectric constant measurements (e.g., ϵ = 4.8 in chloroform vs. DFT-predicted 5.1). Adjust basis sets (e.g., 6-311++G** vs. def2-TZVP) to improve alignment .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis without compromising stereochemical integrity?

  • Methodological Answer : Use continuous-flow reactors (patented by Fudan University) for precise control of residence time (2.5 min) and temperature (25°C). In-line FTIR monitors intermediate formation (e.g., imine at 1650 cm⁻¹), enabling real-time adjustments. Post-synthesis, employ SMB (simulated moving bed) chromatography for large-scale chiral separation .

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